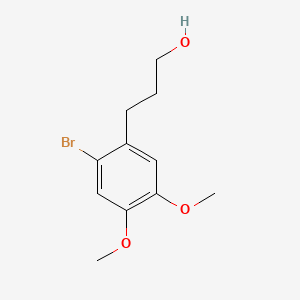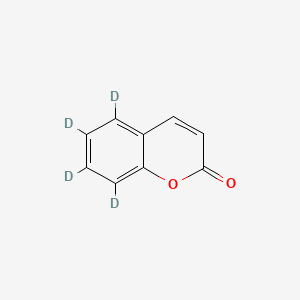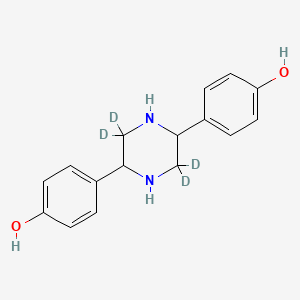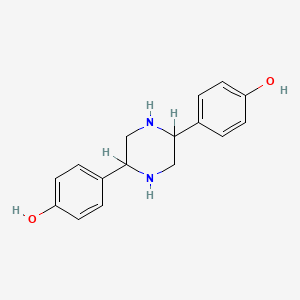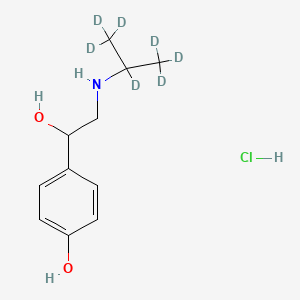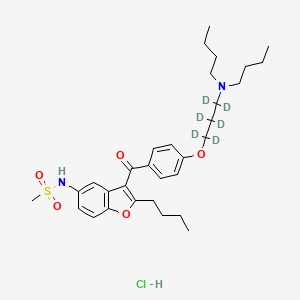
Dronedarone-d6 Hydrochloride
Vue d'ensemble
Description
Dronedarone-d6 Hydrochloride is the deuterium labeled Dronedarone . Dronedarone Hydrochloride, a derivative of Amiodarone, is a class III antiarrhythmic agent for the study of atrial fibrillation (AF) and atrial flutter .
Synthesis Analysis
A novel and efficient synthesis of Dronedarone Hydrochloride starts from 2-n-butyl-5-nitrobenzo-furan by employing mild and selective reaction conditions . This synthetic approach is operationally simple and suitable for industrial application .Molecular Structure Analysis
Dronedarone-d6 Hydrochloride has a molecular formula of C31H39D6ClN2O5S . Its average mass is 599.254 Da and its monoisotopic mass is 598.311401 Da .Chemical Reactions Analysis
The synthesis of Dronedarone Hydrochloride involves several chemical reactions, including aroylation, demethylation, O-alkylation, catalytic transfer hydrogenation, and mesylation .Physical And Chemical Properties Analysis
Dronedarone-d6 Hydrochloride has a high degree of protein binding (>98%) . It is a potent blocker of multiple ion currents, including potassium current, sodium current, and L-type calcium current .Applications De Recherche Scientifique
Antiarrhythmic Agent
Dronedarone Hydrochloride is a class III antiarrhythmic agent . It’s a non-iodine-containing benzofuran analog of the antiarrhythmic drug amiodarone, which is prescribed to cardiovascular patients with atrial fibrillation to lower the chances of hospitalization .
Treatment of Atrial Fibrillation and Atrial Flutter
Dronedarone Hydrochloride has been officially approved by the FDA for the treatment of atrial fibrillation (a type of heart arrhythmia) and atrial flutter . This is a significant application in the field of cardiology .
Enhancement of Oral Bioavailability
Dronedarone Hydrochloride suffers from poor oral bioavailability due to extensive first-pass metabolism, low solubility, and reduced absorption in the gastrointestinal tract . Research is being conducted to improve its oral bioavailability .
Transdermal Delivery
A study was conducted to develop a bilosomal gel formulation to enhance the transdermal permeability of Dronedarone Hydrochloride . This is significant as it provides a potential solution to the problem of poor oral absorption and limited bioavailability .
Intranasal Delivery
Research has been conducted to develop niosomal nanocarriers for intranasal delivery of Dronedarone Hydrochloride . This method of delivery could potentially ameliorate its limited bioavailability .
Safety and Efficacy Studies
The safety and efficacy of Dronedarone Hydrochloride have been studied in clinical trials . For instance, its efficacy and safety were shown in the ATHENA trial for paroxysmal or persistent atrial fibrillation (AF) patients .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-butyl-3-[4-[1,1,2,2,3,3-hexadeuterio-3-(dibutylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44N2O5S.ClH/c1-5-8-12-29-30(27-23-25(32-39(4,35)36)15-18-28(27)38-29)31(34)24-13-16-26(17-14-24)37-22-11-21-33(19-9-6-2)20-10-7-3;/h13-18,23,32H,5-12,19-22H2,1-4H3;1H/i11D2,21D2,22D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKVCQXJYURSIQ-RADSTHBLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N(CCCC)CCCC)C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(OC3=C2C=C(C=C3)NS(=O)(=O)C)CCCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dronedarone-d6 Hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




